

# Spectroscopic Profile of 4-(Tert-Butoxy)Benzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Tert-Butoxy)Benzaldehyde

Cat. No.: B1266382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Tert-Butoxy)Benzaldehyde** (CAS No: 57699-45-3), a key intermediate in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#) The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided, followed by a logical workflow for spectroscopic analysis.

## Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Tert-Butoxy)Benzaldehyde**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 400 MHz

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                                      |
|------------------------------------|--------------|-------------|-------------------------------------------------|
| 9.88                               | s            | 1H          | Aldehyde (-CHO)                                 |
| 7.82                               | d            | 2H          | Aromatic (ortho to -CHO)                        |
| 7.10                               | d            | 2H          | Aromatic (ortho to -O-tBu)                      |
| 1.35                               | s            | 9H          | tert-Butyl (-C(CH <sub>3</sub> ) <sub>3</sub> ) |

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 101 MHz

| Chemical Shift ( $\delta$ ) ppm | Assignment                                               |
|---------------------------------|----------------------------------------------------------|
| 190.8                           | Aldehyde Carbonyl (C=O)                                  |
| 160.0                           | Aromatic (C-O)                                           |
| 131.9                           | Aromatic (CH, ortho to -CHO)                             |
| 130.3                           | Aromatic (C-CHO)                                         |
| 118.8                           | Aromatic (CH, ortho to -O-tBu)                           |
| 79.2                            | Quaternary Carbon (-O-C(CH <sub>3</sub> ) <sub>3</sub> ) |
| 28.8                            | tert-Butyl Methyls (-C(CH <sub>3</sub> ) <sub>3</sub> )  |

## Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity      | Assignment                          |
|--------------------------------|----------------|-------------------------------------|
| 2975                           | Strong         | C-H stretch (aliphatic, tert-butyl) |
| 2870                           | Medium         | C-H stretch (aldehyde)              |
| 1695                           | Strong         | C=O stretch (aldehyde carbonyl)     |
| 1600, 1575                     | Strong, Medium | C=C stretch (aromatic ring)         |
| 1245                           | Strong         | C-O stretch (aryl ether)            |
| 1160                           | Strong         | C-O stretch (tert-butoxy)           |
| 835                            | Strong         | C-H bend (p-disubstituted benzene)  |

## Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment                                           |
|-----|------------------------|------------------------------------------------------|
| 178 | 30                     | [M] <sup>+</sup> (Molecular Ion)                     |
| 163 | 100                    | [M - CH <sub>3</sub> ] <sup>+</sup>                  |
| 121 | 80                     | [M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> |
| 93  | 40                     | [C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>       |
| 57  | 95                     | [C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>     |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **4-(Tert-Butoxy)Benzaldehyde** (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: The solution is transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer.
  - For  $^1\text{H}$  NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is obtained with 1024-2048 scans and a relaxation delay of 2 seconds.[4]
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual solvent peak of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

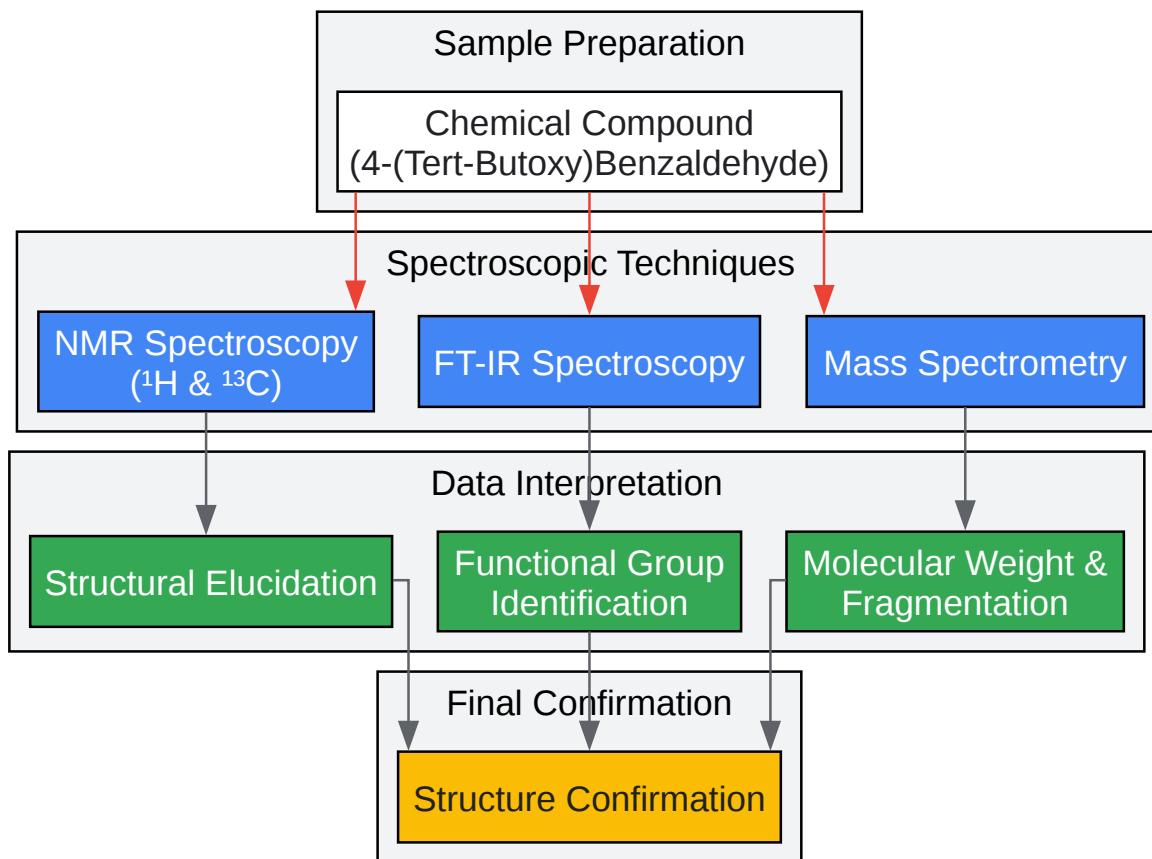
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small drop of neat **4-(Tert-Butoxy)Benzaldehyde** liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[6][7]
- Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plate is recorded.
- Sample Spectrum: The sample spectrum is then recorded.
- Data Acquisition: The spectrum is typically acquired over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A dilute solution of **4-(Tert-Butoxy)Benzaldehyde** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
- Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.[8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $\text{m/z}$ . The molecular ion peak ( $[\text{M}]^+$ ) provides the molecular weight of the compound.[1]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(t-Butoxy)benzaldehyde [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. 4-(TERT-BUTOXY)BENZALDEHYDE | CAS 57699-45-3 [matrix-fine-chemicals.com]

- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Tert-Butoxy)Benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266382#spectroscopic-data-of-4-tert-butoxy-benzaldehyde]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)